molecular formula C12H12FNO2 B11883854 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B11883854
M. Wt: 221.23 g/mol
InChI Key: FTQSQWDSHNNCNM-UHFFFAOYSA-N
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Description

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of an ethyl group at the second position, a fluorine atom at the sixth position, a methyl group at the first position, and a carboxylic acid group at the third position of the indole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the corresponding indole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Uniqueness: The presence of the ethyl, fluoro, and methyl groups in 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid imparts unique chemical and biological properties, making it distinct from other indole derivatives. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Indoles, including this compound, have been recognized for their diverse biological profiles, including antibacterial, antiviral, and anticancer properties. This article presents a detailed examination of the biological activity of this compound based on recent research findings.

Antibacterial Activity

Recent studies have indicated that indole derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli31.25 µg/mL
Compound BStaphylococcus aureus15.5 µg/mL
Compound CBacillus subtilis31.25 µg/mL

These results suggest that the presence of the ethyl and fluoro groups may enhance the antibacterial efficacy of the indole scaffold .

Antiviral Activity

Indoles have also been studied for their antiviral properties. The mechanism often involves interference with viral replication processes. For example, a related indole compound demonstrated notable activity against influenza viruses by inhibiting viral entry into host cells . While specific data on this compound is limited, its structural characteristics suggest potential antiviral applications.

Anticancer Activity

The anticancer effects of indoles are well-documented, with many studies highlighting their ability to induce apoptosis in cancer cells. Research has shown that similar compounds can activate pathways leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various indole derivatives, researchers found that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains. The study highlighted that this compound could potentially serve as a lead compound for developing new antibiotics .

Study 2: Antiviral Mechanisms

Another study focused on the antiviral mechanisms of indoles showed that compounds could inhibit specific viral proteins essential for replication. This suggests that this compound might similarly disrupt viral life cycles, although direct evidence is still required .

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

2-ethyl-6-fluoro-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C12H12FNO2/c1-3-9-11(12(15)16)8-5-4-7(13)6-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

FTQSQWDSHNNCNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1C)C=C(C=C2)F)C(=O)O

Origin of Product

United States

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